Cas no 1093964-35-2 (2-{5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-14-yl}-2-oxoethyl acetate)
![2-{5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-14-yl}-2-oxoethyl acetate structure](https://ja.kuujia.com/scimg/cas/1093964-35-2x500.png)
2-{5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-14-yl}-2-oxoethyl acetate 化学的及び物理的性質
名前と識別子
-
- 2-{5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-14-yl}-2-oxoethyl acetate
- DTXSID40871771
- [2-[(8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
- Oprea1_809419
- SCHEMBL34013
- AKOS000490893
- HMS3372L13
- 2-{7-HYDROXY-9A,11A-DIMETHYL-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL}-2-OXOETHYL ACETATE
- 2-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate
- SMR000768724
- AKOS016038581
- HMS1428L03
- HMS2230I08
- F1443-0926
- Oprea1_867730
- FT-0632404
- 3-Hydroxy-20-oxopregn-5-en-21-yl acetate
- IFLab1_005877
- MLS001333710
- 1093964-35-2
- CHEMBL1314577
- IDI1_011280
-
- インチ: 1S/C23H34O4/c1-14(24)27-13-21(26)20-7-6-18-17-5-4-15-12-16(25)8-10-22(15,2)19(17)9-11-23(18,20)3/h4,16-20,25H,5-13H2,1-3H3
- InChIKey: MDJRZSNPHZEMJH-UHFFFAOYSA-N
- ほほえんだ: OC1CCC2(C)C(C1)=CCC1C2CCC2(C)C(C(COC(C)=O)=O)CCC21
計算された属性
- せいみつぶんしりょう: 374.24570956g/mol
- どういたいしつりょう: 374.24570956g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 667
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 7
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.6Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
2-{5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-14-yl}-2-oxoethyl acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1443-0926-5μmol |
2-{5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-14-yl}-2-oxoethyl acetate |
1093964-35-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1443-0926-2mg |
2-{5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-14-yl}-2-oxoethyl acetate |
1093964-35-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1443-0926-4mg |
2-{5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-14-yl}-2-oxoethyl acetate |
1093964-35-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1443-0926-5mg |
2-{5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-14-yl}-2-oxoethyl acetate |
1093964-35-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1443-0926-2μmol |
2-{5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-14-yl}-2-oxoethyl acetate |
1093964-35-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1443-0926-1mg |
2-{5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-14-yl}-2-oxoethyl acetate |
1093964-35-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1443-0926-3mg |
2-{5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-14-yl}-2-oxoethyl acetate |
1093964-35-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
2-{5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-14-yl}-2-oxoethyl acetate 関連文献
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
6. Book reviews
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Gluco/mineralocorticoids, progestogins and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Pregnane steroids Gluco/mineralocorticoids, progestogins and derivatives
2-{5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-14-yl}-2-oxoethyl acetateに関する追加情報
Research Briefing on 2-{5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-14-yl}-2-oxoethyl acetate (CAS: 1093964-35-2)
The compound 2-{5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-14-yl}-2-oxoethyl acetate (CAS: 1093964-35-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and implications for drug development.
Recent studies have highlighted the compound's complex tetracyclic structure, which features a hydroxy group at position 5 and an acetoxyethyl moiety at position 14. This structural configuration is rare among natural products and synthetic derivatives, making it a promising candidate for further exploration. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm its molecular identity and purity, ensuring reliable data for subsequent biological evaluations.
In vitro studies have demonstrated that 2-{5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-14-yl}-2-oxoethyl acetate exhibits moderate inhibitory activity against several cancer cell lines, particularly those associated with breast and prostate cancers. Mechanistic investigations suggest that the compound may interfere with cell cycle progression and induce apoptosis, although the precise molecular targets remain under investigation. These findings underscore its potential as a lead compound for anticancer drug development.
Further research has explored the compound's pharmacokinetic properties, including its stability, solubility, and metabolic profile. Preliminary data indicate that the acetoxyethyl group enhances its bioavailability compared to related analogs, a critical factor for its therapeutic utility. However, challenges such as rapid hepatic metabolism and limited blood-brain barrier penetration have been noted, necessitating structural modifications to optimize its drug-like properties.
In addition to its anticancer potential, recent reports suggest that this compound may also possess anti-inflammatory and immunomodulatory effects. Animal models of chronic inflammation have shown reduced cytokine levels and improved tissue repair following treatment, hinting at broader applications beyond oncology. These multi-faceted biological activities make it a compelling subject for interdisciplinary research.
Looking ahead, the synthesis of derivatives and analogs of 2-{5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-14-yl}-2-oxoethyl acetate is expected to be a focal point for medicinal chemists. Structure-activity relationship (SAR) studies will be crucial to identify key functional groups responsible for its biological effects, enabling the design of more potent and selective molecules. Collaborative efforts between academia and industry are anticipated to accelerate its translation into clinical candidates.
In conclusion, 2-{5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-14-yl}-2-oxoethyl acetate represents a promising scaffold in chemical biology, with diverse therapeutic potentials. Continued research into its mechanisms of action, pharmacokinetics, and derivative synthesis will be essential to unlock its full clinical value. This briefing serves as a foundation for researchers seeking to explore this compound further and contribute to its development as a novel therapeutic agent.
1093964-35-2 (2-{5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-14-yl}-2-oxoethyl acetate) 関連製品
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